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Compound of Interest

Compound Name: 3-Ethoxypyridin-2-amine

Cat. No.: B157254

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Ethoxypyridin-2-
amine

Introduction

3-Ethoxypyridin-2-amine is a substituted pyridine derivative characterized by the presence of
an ethoxy group at the 3-position and an amine group at the 2-position of the pyridine ring. As a
functionalized heterocyclic compound, it serves as a valuable building block in medicinal
chemistry and materials science. The arrangement of its electron-donating amine and ethoxy
groups on the electron-deficient pyridine ring dictates its chemical reactivity, physical
properties, and potential for intermolecular interactions. This guide provides a detailed analysis
of its molecular structure, bonding characteristics, and the experimental methodologies used
for such characterization.

Molecular Structure and Identification

The fundamental structure of 3-Ethoxypyridin-2-amine consists of a central pyridine ring with
ethoxy (-OCH2CHs) and amine (-NH2) substituents. These substituents influence the electronic
properties and geometry of the aromatic system.

Chemical Identifiers

Key chemical identifiers for 3-Ethoxypyridin-2-amine are summarized in the table below for
unambiguous identification.
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Identifier Value Source
Molecular Formula C7H10N20 PubChem[1]
Molecular Weight 138.17 g/mol BLD Pharm[2]
SMILES CCOC1=C(N=CC=C1)N PubChem([1]

InChl=1S/C7H10N20/c1-2-10-
InChl 6-4-3-5-9-7(6)8/h3- PubChem[1]
5H,2Hz2,1Hs,(Hz,8,9)

ASJIVXZBTTFDZDW-
InChlKey PubChem[1]
UHFFFAOYSA-N

CAS Number 10006-74-3 BLD Pharm[2]

Structural Visualization

The diagram below illustrates the 2D structure of 3-Ethoxypyridin-2-amine, highlighting its
principal functional groups which are central to its chemical behavior.

Caption: 2D molecular structure of 3-Ethoxypyridin-2-amine with key functional groups.

Bonding Analysis

The bonding within 3-Ethoxypyridin-2-amine is a composite of covalent bonds forming the
molecular skeleton and non-covalent interactions that dictate its macroscopic properties.

Intramolecular Bonding

The molecule features a planar pyridine ring with sp? hybridized carbon and nitrogen atoms.
The amine and ethoxy groups introduce sp3 hybridized centers. While specific, experimentally
determined bond lengths and angles for this molecule are not readily available in public
literature, the following table provides typical values for the bond types present based on
computational predictions and data from analogous structures.
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. Typical Bond Typical Bond Angle
Bond Type Hybridization
Length (A) (®)
C-C (aromatic) Sp2? - sp? 1.39 -1.40 120
C-N (aromatic) Sp? - sp? 1.33-1.34 120
C-N (amine) sp2? - sp3 ~1.36 120
120 (at ring), 109.5 (at
C-O (ether) sp2? - sp3 ~1.37
0)
C-O (ether) sp3 - sp3 ~1.43 109.5
C-H (aromatic) sp2-s ~1.09 120
N-H (amine) sp3-s ~1.01 ~107
C-H (alkyl) sp3-s ~1.09 109.5

Intermolecular Bonding and Crystal Packing

The presence of a primary amine group (-NHz) as a hydrogen bond donor and a pyridine ring
nitrogen and ether oxygen as hydrogen bond acceptors allows 3-Ethoxypyridin-2-amine to
form significant intermolecular hydrogen bonds. In the solid state, related 2-aminopyridine
structures are known to form centrosymmetric dimers via pairs of N-H---N hydrogen bonds.[3]
This interaction is a dominant factor in the crystal packing and influences physical properties
such as melting point and solubility.

Caption: Plausible N-H---N hydrogen bonding forming a dimer between two molecules.

Experimental Protocols for Structural Elucidation

Determining the precise molecular structure requires experimental techniques. The following
outlines a standard protocol for single-crystal X-ray diffraction, the definitive method for
establishing solid-state structure and bonding parameters.

Protocol: Single-Crystal X-ray Diffraction

This protocol is based on established methods for small organic molecules, such as that used
for 3-bromopyridin-2-amine.[3]
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e Crystal Growth:

o Dissolve the purified 3-Ethoxypyridin-2-amine compound in a suitable solvent (e.g.,
methanol, ethanol, or ethyl acetate) to near saturation.

o Allow the solvent to evaporate slowly and undisturbed at ambient temperature over
several days.

o Monitor for the formation of well-defined, single crystals suitable for diffraction (typically
>0.1 mm in all dimensions).

¢ Data Collection:

[¢]

Select and mount a suitable crystal on a goniometer head.

[¢]

Place the crystal in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion.

[3]

o

Use a diffractometer equipped with a CCD area detector and a monochromatic X-ray
source (e.g., Mo Ka radiation).[3]

[¢]

Collect a series of diffraction images (frames) by rotating the crystal through a range of
angles.

o Data Reduction and Structure Solution:

o Integrate the raw diffraction data to determine the intensities and positions of the Bragg
reflections.

o Apply corrections for factors such as absorption.
o Determine the unit cell parameters and the crystal's space group.

o Solve the crystal structure using direct methods or Patterson methods to find the initial
positions of the atoms.

o Structure Refinement:
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o Refine the atomic positions, and anisotropic displacement parameters against the
experimental data using a least-squares algorithm.

o Locate hydrogen atoms from the difference Fourier map and refine their positions.

o The final refined structure provides precise bond lengths, bond angles, and details of
intermolecular interactions.
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Conclusion

The molecular structure of 3-Ethoxypyridin-2-amine is defined by the interplay between its
aromatic pyridine core and its functional amine and ethoxy substituents. While detailed
crystallographic data for this specific molecule is not publicly available, analysis of its
constituent parts and related compounds allows for a robust understanding of its intramolecular
bonding and a strong hypothesis regarding its intermolecular interactions, which are likely
dominated by N-H---N hydrogen bonding. The experimental protocols outlined provide a clear
path for future definitive structural determination, which is essential for rational drug design and
the development of novel materials based on this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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